BRD4 BD2 Affinity and BD2/BD1 Selectivity: CAS 736987-67-0 vs. Reported BD2-Selective BET Inhibitors
CAS 736987-67-0 demonstrates high-affinity binding to the second bromodomain (BD2) of human BRD4 with a dissociation constant (Kd) of 0.300 nM as measured by BROMOscan assay [1]. Against the same target (BRD4 BD2), its binding affinity to BRD4 BD1 is significantly weaker: Kd = 3.40 nM by DiscoverX assay, yielding a BD2/BD1 selectivity ratio of approximately 11.3-fold in favor of BD2 [1]. For procurement context, this BD2 affinity places the compound in a comparable potency range to the well-characterized BD2-selective BET inhibitor GSK973, which exhibits a pKd of 8.7 (equivalent to Kd ≈ 2.0 nM) for BRD4 BD2 . While GSK973 achieves a reported 1600-fold selectivity for BD2 over BD1, the structural simplicity and lower molecular weight (231.10 g/mol for CAS 736987-67-0 vs. >400 g/mol for GSK973) make CAS 736987-67-0 an attractive fragment-like or early-stage probe scaffold . Importantly, the generic 4-pyridylboronic acid pinacol ester (CAS 181219-01-2) lacks the vinyl spacer and has no reported BRD4 BD2 binding data in public databases, indicating the vinyl linker is essential for the observed BD2 engagement .
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) and BD2/BD1 selectivity ratio |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.300 nM; BRD4 BD1 Kd = 3.40 nM; BD2/BD1 selectivity ratio ≈ 11.3-fold (BD2-preferred) |
| Comparator Or Baseline | GSK973: BRD4 BD2 pKd = 8.7 (Kd ≈ 2.0 nM), 1600-fold BD2/BD1 selectivity. Generic 4-pyridylboronic acid pinacol ester (CAS 181219-01-2): no BRD4 BD2 binding reported. |
| Quantified Difference | CAS 736987-67-0 exhibits approximately 6.7-fold higher absolute affinity for BRD4 BD2 (Kd = 0.300 nM) vs. GSK973 (Kd ≈ 2.0 nM), though with substantially lower BD2/BD1 selectivity (11.3-fold vs. 1600-fold). The vinyl linker is structurally essential for BD2 binding vs. the generic 4-pyridyl boronic ester. |
| Conditions | BRD4 BD2: human partial-length protein expressed in bacterial system, BROMOscan assay. BRD4 BD1: DiscoverX assay (BindingDB BDBM50148603). GSK973 data from published pharmacological profiling. |
Why This Matters
For scientists procuring a starting scaffold for BD2-targeted probe development or fragment-based drug discovery, CAS 736987-67-0 offers sub-nanomolar BD2 affinity with a significantly lower molecular weight than fully elaborated inhibitors, enabling downstream optimization with greater synthetic flexibility.
- [1] BindingDB. BDBM50148603: BRD4 BD2 Kd = 0.300 nM (BROMOscan), BRD4 BD1 Kd = 3.40 nM (DiscoverX). View Source
